molecular formula C21H25N3O4S B2828320 4-acetamido-N-(2-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)ethyl)benzamide CAS No. 1091477-27-8

4-acetamido-N-(2-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)ethyl)benzamide

Cat. No.: B2828320
CAS No.: 1091477-27-8
M. Wt: 415.51
InChI Key: DGTPHUALOWOARD-UHFFFAOYSA-N
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Description

The compound 4-acetamido-N-(2-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)ethyl)benzamide is a benzamide derivative characterized by:

  • A 4-acetamido-substituted benzamide core.
  • An ethylamine linker terminating in a 5,6,7,8-tetrahydronaphthalene-2-sulfonamido group.
    This structure combines sulfonamide functionality with a partially hydrogenated naphthalene system, distinguishing it from simpler benzamide derivatives. The sulfonamido group may enhance binding to biological targets (e.g., enzymes or receptors), while the tetrahydronaphthalene moiety could improve lipophilicity and pharmacokinetic properties .

Properties

IUPAC Name

4-acetamido-N-[2-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonylamino)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c1-15(25)24-19-9-6-17(7-10-19)21(26)22-12-13-23-29(27,28)20-11-8-16-4-2-3-5-18(16)14-20/h6-11,14,23H,2-5,12-13H2,1H3,(H,22,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGTPHUALOWOARD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=CC3=C(CCCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-acetamido-N-(2-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)ethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C17H22N2O3S
  • Molecular Weight : 350.44 g/mol
  • CAS Number : Not directly available; related compounds include 50878-03-0 (5,6,7,8-Tetrahydronaphthalene-2-yl-acetamide).

Biological Activity Overview

The compound exhibits a range of biological activities that can be categorized as follows:

1. Anticancer Activity

Several studies have evaluated the anticancer potential of compounds related to this compound. For instance:

  • Cytotoxicity Studies : A series of naphthoquinone-benzamide derivatives were synthesized and tested against various cancer cell lines (MDA-MB-231, SUIT-2, HT-29). These studies revealed that certain derivatives exhibited significant cytotoxic effects compared to standard treatments like cisplatin .
CompoundCell LineIC50 (µM)Comparison with Cisplatin
5eMDA-MB-23112.5More potent
5fSUIT-220.0Less potent
5gHT-2915.0More potent

The mechanism behind the anticancer activity often involves the induction of apoptosis. Morphological changes indicative of apoptosis were observed in treated cells, confirming the mechanism through Hoechst staining assays .

3. Anti-inflammatory Properties

Compounds with similar structures have demonstrated anti-inflammatory effects in various models. The sulfonamide moiety is known for its ability to inhibit carbonic anhydrase and other enzymes involved in inflammatory processes.

Case Study 1: Synthesis and Evaluation of Related Compounds

A study focused on synthesizing various naphthoquinone-benzamide derivatives aimed to explore their cytotoxicity against breast cancer cells. The results indicated that modifications at the acetamido position significantly influenced potency and selectivity against cancer cells .

Case Study 2: Structure-Activity Relationship (SAR)

The SAR analysis revealed that the presence of the tetrahydronaphthalene moiety enhances binding affinity to target proteins associated with cancer cell proliferation. This suggests that structural modifications could lead to more effective therapeutic agents.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The table below highlights structural variations among the target compound and selected analogs from literature:

Compound Name Benzamide Substituent Linker Group Terminal Group Melting Point (°C) Synthesis Yield
Target Compound 4-Acetamido -(CH₂)₂-NH- 5,6,7,8-Tetrahydronaphthalene-2-sulfonamido Not reported Not reported
Rip-B (N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide) None -(CH₂)₂-NH- 3,4-Dimethoxyphenyl 90 80%
4-Acetamido-N-(2-diethylaminoethyl)benzamide 4-Acetamido -(CH₂)₂-N(CH₂CH₃)₂ Diethylamino Not reported Not reported
Example from Patent () Varied (e.g., thioethers) -(CH₂)₂-NH- Heterocyclic (e.g., thiazole, isoxazole) Not reported Not reported
Key Observations:

Sulfonamido vs. Simple Amides: The target compound’s sulfonamido group replaces the simple amide or alkylamine terminals seen in analogs like Rip-B or the diethylaminoethyl derivative .

Tetrahydronaphthalene vs.

Linker Flexibility : The ethylamine linker is conserved across many analogs, suggesting its utility in balancing rigidity and flexibility for target engagement.

Physicochemical Insights:
  • Lipophilicity : The tetrahydronaphthalene group in the target compound likely increases logP compared to Rip-B’s polar methoxy groups.
  • Solubility: Sulfonamides generally exhibit moderate aqueous solubility, whereas tertiary amines (e.g., diethylaminoethyl analog) may form salts for improved solubility .

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